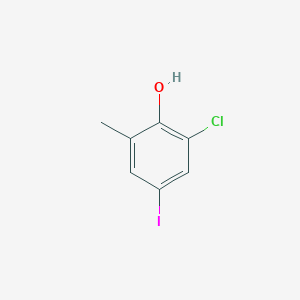

2-Chloro-4-iodo-6-methylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-iodo-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUKDIRULMFXBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-iodo-6-methylphenol

This guide provides a detailed, research-grade overview of a robust synthetic pathway to 2-Chloro-4-iodo-6-methylphenol (CAS No: 1630906-44-3), a halogenated phenol derivative with significant potential as a versatile building block in medicinal chemistry and materials science.[1][2] We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify the selection of reagents and conditions, and provide actionable protocols for laboratory execution.

Strategic Analysis: A Retrosynthetic Approach

The most logical and efficient synthesis of this compound begins with a common and inexpensive starting material, 2-methylphenol (o-cresol). The strategy involves a sequential, two-step electrophilic aromatic substitution process. First, a regioselective chlorination is performed, followed by a site-specific iodination.

The disconnection is visualized as follows:

References

Physicochemical characteristics of 2-Chloro-4-iodo-6-methylphenol

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Chloro-4-iodo-6-methylphenol

Introduction: Unveiling a Niche Halogenated Phenol

This compound is a substituted aromatic compound of interest in synthetic chemistry and drug discovery. As a halogenated phenol, its unique electronic and steric properties, conferred by the presence of chloro, iodo, and methyl groups on the phenol ring, make it a valuable intermediate. This guide provides a comprehensive overview of its physicochemical characteristics, analytical methodologies, and handling protocols, designed for researchers and professionals in the chemical and pharmaceutical sciences. Its potential application as a building block for protein degraders highlights its relevance in modern medicinal chemistry research.[1]

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation.

-

IUPAC Name: this compound[2]

-

Canonical SMILES: CC1=CC(=CC(=C1O)Cl)I[2]

-

InChI Key: IUUKDIRULMFXBK-UHFFFAOYSA-N[2]

The structure consists of a phenol ring substituted with a methyl group at position 6, a chlorine atom at position 2, and an iodine atom at position 4. This specific substitution pattern dictates its reactivity and physical properties. The hydroxyl group is a powerful activating group, directing electrophilic aromatic substitution to the ortho and para positions, though in this case, these positions are already occupied.[3]

Physicochemical Properties: A Data-Driven Profile

Experimental data for this specific compound is not widely published. Therefore, this section combines computed data from reliable chemical databases with expected properties based on structurally similar compounds. These values provide a strong basis for experimental design.

| Property | Value / Expected Range | Data Source / Basis |

| Molecular Weight | 268.48 g/mol | PubChem[1][2] |

| Physical Form | Expected to be a solid at room temperature | Based on similar substituted phenols |

| Melting Point | Not available (expected to be > room temp.) | N/A |

| Boiling Point | Not available (expected to be > 195 °C) | Comparison to 2-Chloro-4-methylphenol (195-196 °C)[4] |

| XLogP3 (logP) | 3.2 | Computed by PubChem[2] |

| Hydrogen Bond Donor Count | 1 (from the hydroxyl group) | Computed by PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 (from the hydroxyl oxygen) | Computed by PubChem[2] |

| Solubility | Low solubility in water; Soluble in organic solvents (e.g., Methanol, DMSO, Chloroform) | Inferred from high logP and general phenol properties |

Expert Insight: The computed XLogP3 value of 3.2 indicates significant lipophilicity, suggesting the compound will have low aqueous solubility but good permeability across biological membranes. This is a critical parameter in drug development for predicting absorption and distribution.

Analytical Methodologies: Protocols for Characterization

Characterizing this compound requires a multi-technique approach to confirm its identity, purity, and structure.

Chromatographic Analysis (Purity Assessment)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.[5]

Protocol: Reverse-Phase HPLC-UV

-

System Preparation:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Rationale: A C18 column is chosen for its excellent retention of hydrophobic molecules like this halogenated phenol. Formic acid is used as a mobile phase modifier to ensure good peak shape by suppressing the ionization of the phenolic hydroxyl group.

-

-

Method Parameters:

-

Gradient: Start at 60% B, increase linearly to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detector at 220 nm and 280 nm.

-

Rationale: A gradient elution is necessary to ensure the timely elution of the highly lipophilic analyte. Detection at multiple wavelengths helps in identifying potential impurities that may have different absorption maxima.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~50 µg/mL.

-

-

Validation: The method should be validated for linearity, accuracy, and precision as per standard guidelines to ensure data integrity.[5]

Caption: Step-by-step workflow for determining compound purity via HPLC-UV analysis.

Reactivity and Stability

-

Reactivity: The hydroxyl group makes the aromatic ring highly activated towards electrophilic substitution, although the primary reactive sites are blocked. T[3]he phenolic proton is acidic and will react with bases to form a phenoxide ion. The carbon-iodine bond is the most likely site for nucleophilic substitution or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), making it a versatile synthetic intermediate.

-

Stability and Storage: The compound should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents, strong acids, and bases. I[6]t should be protected from light. Under these conditions, the material is expected to be stable.

Safety and Handling

No specific toxicological data is available for this compound. Therefore, precautions must be based on the data for similar halogenated phenols. Compounds like 2-chloro-6-methylphenol and 4-chloro-2-methylphenol are classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.

[7][8]* Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves. *[7][9] Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling. *[9] First Aid:

- Eyes: Immediately flush with plenty of water for at least 15 minutes.

- Skin: Wash off immediately with soap and plenty of water.

- Inhalation: Remove to fresh air.

- Ingestion: Do NOT induce vomiting. Call a physician.

This compound is a specialized chemical intermediate with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data is limited, this guide synthesizes computed data, established analytical principles, and knowledge from analogous structures to provide a robust framework for its safe handling, characterization, and use. The proposed analytical methods provide a clear path for researchers to validate the quality and purity of this compound in their work.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C7H6ClIO | CID 91800884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 17.10 Reactions of Phenols - Organic Chemistry | OpenStax [openstax.org]

- 4. 2-氯-4-甲基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Chloro-4-iodo-6-methylphenol: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Strategic Synthetic Intermediate

In the rapidly evolving landscape of medicinal chemistry and drug discovery, the pursuit of novel molecular entities with precise therapeutic functions is paramount. Among the vast arsenal of chemical tools, halogenated phenols have consistently demonstrated their utility as versatile intermediates.[1][2] This guide focuses on a particularly strategic, yet sparsely documented compound: 2-Chloro-4-iodo-6-methylphenol (CAS Number: 1630906-44-3). While detailed literature on this specific molecule is limited, its structural motifs—a chlorinated and iodinated cresol backbone—suggest significant potential, particularly in the synthesis of complex bioactive molecules. Notably, its classification as a "Protein Degrader Building Block" positions it as a key component in the development of next-generation therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).[3][4][5][6][7]

This technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of this compound, including its physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, predicted spectroscopic data, and critical safety and handling information. The insights provided herein are grounded in established chemical principles and data from analogous structures, offering a robust framework for the practical application of this promising chemical entity.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis and drug design. The key properties of this compound are summarized in the table below, based on available data.[8]

| Property | Value | Source |

| CAS Number | 1630906-44-3 | [8] |

| Molecular Formula | C₇H₆ClIO | [8] |

| Molecular Weight | 268.48 g/mol | [8] |

| IUPAC Name | This compound | [8] |

| Canonical SMILES | CC1=CC(=CC(=C1O)Cl)I | [8] |

| Appearance | Predicted: Solid | - |

| Solubility | Predicted: Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | - |

Proposed Synthesis of this compound

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound from o-cresol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-6-methylphenol

This initial step focuses on the selective ortho-chlorination of o-cresol. The hydroxyl and methyl groups of o-cresol are ortho- and para-directing. Since the para position is unhindered, some para-chlorinated isomer may form. However, the ortho-chlorination is often favored under controlled conditions.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylphenol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Slowly add sulfuryl chloride (SO₂Cl₂, 1.05 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-chloro-6-methylphenol.

Step 2: Synthesis of this compound

The second step involves the iodination of the intermediate, 2-chloro-6-methylphenol. The electron-donating hydroxyl and methyl groups, along with the existing chloro substituent, will direct the incoming electrophilic iodine to the vacant para position.

-

Reaction Setup: In a round-bottom flask, dissolve the purified 2-chloro-6-methylphenol (1.0 eq) in glacial acetic acid.

-

Reagent Addition: To this solution, add a solution of iodine monochloride (ICl, 1.1 eq) in glacial acetic acid dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Work-up: Pour the reaction mixture into a solution of sodium thiosulfate (Na₂S₂O₃) in water to quench the excess iodine. A precipitate should form.

-

Isolation: Collect the solid by vacuum filtration and wash thoroughly with water.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the final product, this compound.

Predicted Spectroscopic Data

While experimental spectra for this compound are not publicly available, we can predict the key features of its NMR, IR, and Mass spectra based on its structure and data from analogous compounds.[11][12][13][14][15]

¹H NMR (Proton NMR)

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-7.5 ppm). The proton at position 5 (meta to both the hydroxyl and chloro groups) will likely appear as a singlet, and the proton at position 3 (meta to the hydroxyl and methyl groups) will also appear as a singlet. Due to the deshielding effect of the adjacent iodine, the proton at position 5 is expected to be downfield compared to the proton at position 3.

-

Methyl Protons: A singlet corresponding to the three methyl protons will be observed in the upfield region (δ 2.0-2.5 ppm).

-

Hydroxyl Proton: A broad singlet for the phenolic hydroxyl group will be present, with its chemical shift being concentration and solvent-dependent (typically δ 4.5-6.0 ppm).

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups. The carbon atoms attached to the electronegative oxygen, chlorine, and iodine atoms will be significantly downfield.

IR (Infrared) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

-

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹.

-

C-H Stretch (Aliphatic): The methyl C-H stretching will be observed just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Aromatic ring stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: The C-O stretching of the phenol will result in a strong band around 1200-1260 cm⁻¹.

-

C-Cl and C-I Stretches: The carbon-halogen stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹.

MS (Mass Spectrometry)

The mass spectrum will show a molecular ion peak (M⁺) at m/z 268, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the molecular ion peak will be observed, which is characteristic of the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). Fragmentation patterns would likely involve the loss of methyl, chloro, and iodo radicals.

Applications in Drug Development: A Key Building Block for Targeted Protein Degraders

The designation of this compound as a "Protein Degrader Building Block" underscores its importance in the synthesis of PROTACs and other targeted protein degraders.[3][4][5][6] These bifunctional molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The halogen atoms on the phenolic ring of this compound serve as versatile synthetic handles. The iodo group, in particular, is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the attachment of linkers or other molecular fragments. The chloro group can also be utilized in specific coupling reactions or can serve to modulate the electronic properties and binding affinity of the final molecule. The phenolic hydroxyl group provides another point for modification or can participate in hydrogen bonding interactions within a protein's binding pocket.

Potential Role in PROTAC Synthesis

Caption: Role of this compound as a building block in PROTAC synthesis.

Safety and Handling

As with all halogenated phenols, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, the general hazards associated with this class of compounds should be considered.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles when handling the compound.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Skin Contact: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the field of drug discovery, particularly in the burgeoning area of targeted protein degradation. While detailed experimental data on this compound is currently limited, this guide provides a comprehensive theoretical framework, including a plausible synthetic route, predicted spectroscopic data, and essential safety information. By leveraging the insights presented here, researchers and scientists can confidently incorporate this versatile building block into their synthetic strategies for the development of novel and impactful therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. precisepeg.com [precisepeg.com]

- 4. Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Degrader Building Blocks | LYTAC & PROTAC Degraders | Bio-Techne [bio-techne.com]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound | C7H6ClIO | CID 91800884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GB2062636A - Process for the preparation of -halogenated cresol esters - Google Patents [patents.google.com]

- 10. US4342877A - Process for the preparation of α-halogenated cresol esters - Google Patents [patents.google.com]

- 11. 2-Chloro-6-methylphenol | C7H7ClO | CID 6898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Phenol, 2-chloro-6-methyl- [webbook.nist.gov]

- 13. 2-Chloro-4-methylphenol | C7H7ClO | CID 14851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Phenol, 2-chloro-4-methyl- [webbook.nist.gov]

- 15. Phenol, 2-chloro-4-methyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Reactivity of 2-Chloro-4-iodo-6-methylphenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and reactivity of 2-chloro-4-iodo-6-methylphenol, a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a sterically accessible hydroxyl group, a moderately reactive chloro substituent, and a highly reactive iodo moiety, allows for a range of selective chemical transformations. This document will delve into the causality behind experimental choices, provide self-validating protocols, and offer authoritative grounding for the synthetic utility of this compound, particularly in the realm of cross-coupling chemistry.

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound, with the chemical formula C₇H₆ClIO, is a halogenated aromatic compound that has garnered interest as a scaffold in the development of complex organic molecules.[1] Its strategic placement of three distinct functional groups—a phenolic hydroxyl, a chlorine atom, and an iodine atom—on a cresol backbone makes it a powerful tool for medicinal chemists and materials scientists. The differential reactivity of the carbon-halogen bonds is the cornerstone of its synthetic utility, enabling sequential and site-selective functionalization.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₇H₆ClIO |

| Molecular Weight | 268.48 g/mol |

| CAS Number | 1630906-44-3 |

| Appearance | Off-white to pale yellow solid (predicted) |

| XLogP3 | 3.2 |

Synthesis of this compound: A Stepwise Approach

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the readily available 2-methylphenol (o-cresol). The synthetic strategy relies on the principles of electrophilic aromatic substitution, where the directing effects of the hydroxyl and methyl groups guide the regioselective introduction of the halogen atoms.

Step 1: Ortho-Chlorination of o-Cresol

The first step involves the selective chlorination of o-cresol at the position para to the hydroxyl group and ortho to the methyl group. This is typically achieved using a mild chlorinating agent to prevent over-halogenation and control regioselectivity.

Experimental Protocol: Synthesis of 2-Chloro-6-methylphenol

-

To a stirred solution of o-cresol (1.0 eq.) in a suitable chlorinated solvent (e.g., dichloromethane or chloroform) at 0 °C, add sulfuryl chloride (SO₂Cl₂) (1.05 eq.) dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford 2-chloro-6-methylphenol.

Step 2: Para-Iodination of 2-Chloro-6-methylphenol

The subsequent iodination of 2-chloro-6-methylphenol is directed to the position para to the strongly activating hydroxyl group. Various iodinating reagents can be employed, with N-iodosuccinimide (NIS) in the presence of an acid catalyst, or a combination of iodine and an oxidizing agent, being common choices.

Experimental Protocol: Synthesis of this compound

-

Dissolve 2-chloro-6-methylphenol (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

-

Add N-iodosuccinimide (NIS) (1.1 eq.) to the solution.

-

Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄), to activate the iodinating agent.

-

Stir the reaction mixture at room temperature for 12-24 hours, protecting the reaction from light. Monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by recrystallization or flash column chromatography to yield this compound.

Caption: Synthetic route to this compound.

The Reactivity Landscape: A Tale of Three Halogens and a Phenol

The synthetic potential of this compound lies in the differential reactivity of its functional groups. The phenolic hydroxyl group can undergo O-alkylation, O-acylation, or serve as a directing group in further electrophilic substitutions. However, the most significant aspect of its reactivity is the chemoselective functionalization of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.

The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf > Cl.[2] This predictable trend is a consequence of the bond dissociation energies of the carbon-halogen bonds and their propensity to undergo oxidative addition to a low-valent palladium center, which is the rate-determining step in many cross-coupling catalytic cycles. The C-I bond, being the weakest, is significantly more reactive than the C-Cl bond. This substantial difference in reactivity allows for the selective functionalization at the 4-position (iodo) while leaving the 2-position (chloro) intact for subsequent transformations.

Caption: Reactivity hierarchy of functional groups in this compound.

Site-Selective Cross-Coupling Reactions: A Synthetic Playground

The disparate reactivity of the iodo and chloro substituents enables a modular approach to the synthesis of complex, polysubstituted aromatic compounds. The following sections detail the application of this compound in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds. In the case of this compound, the reaction can be selectively performed at the C-I bond, allowing for the introduction of a wide range of aryl or vinyl substituents.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

-

To a degassed mixture of this compound (1.0 eq.), an arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.) in a reaction vessel, add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water).

-

Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.).

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography on silica gel.

Table 2: Representative Conditions for Selective Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temp (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |

| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90 |

| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 110 |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction proceeds efficiently and selectively at the C-I bond of this compound under mild conditions.[3]

Experimental Protocol: Selective Sonogashira Coupling

-

To a solution of this compound (1.0 eq.) and a terminal alkyne (1.2 eq.) in a suitable solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)), add a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02-0.05 eq.) and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.05-0.10 eq.).[3]

-

Add an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.), which also acts as a solvent in some cases.

-

Stir the reaction mixture at room temperature to 50 °C under an inert atmosphere for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, and concentrate the filtrate.

-

Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the desired product by flash column chromatography.

Caption: Selective functionalization of this compound.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[4] The selective amination of this compound at the C-I position provides access to valuable 4-amino-2-chloro-6-methylphenol derivatives, which can be further functionalized at the remaining chloro-substituted position.

Experimental Protocol: Selective Buchwald-Hartwig Amination

-

In a glovebox, combine this compound (1.0 eq.), an amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃) (0.01-0.02 eq.), a suitable phosphine ligand (e.g., XPhos, SPhos) (0.02-0.04 eq.), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq.) in a reaction vial.

-

Add a dry, degassed solvent such as toluene or 1,4-dioxane.

-

Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a plug of silica gel.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

Sequential Cross-Coupling: A Gateway to Molecular Complexity

The true synthetic power of this compound is realized in sequential cross-coupling strategies. Following the selective functionalization of the C-I bond, the less reactive C-Cl bond can be engaged in a second cross-coupling reaction under more forcing conditions. This allows for the controlled and stepwise introduction of two different substituents onto the phenolic ring, providing a rapid route to highly decorated and complex molecular architectures.

Table 3: General Conditions for a Second Cross-Coupling at the C-Cl Position

| Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-Amyl alcohol | 110-130 |

| Buchwald-Hartwig | Pd₂(dba)₃ / BrettPhos | LHMDS | Toluene | 100-120 |

Conclusion: A Valuable Asset in the Synthetic Chemist's Toolbox

This compound stands out as a highly versatile and valuable building block in organic synthesis. Its well-defined reactivity profile, governed by the predictable hierarchy of its functional groups, allows for the implementation of robust and selective synthetic strategies. The ability to perform sequential, site-selective cross-coupling reactions opens up a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery, agrochemicals, and materials science. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this remarkable molecule.

References

- 1. This compound | C7H6ClIO | CID 91800884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Foundational Analysis: Molecular Structure and Electronic Environment

An In-depth Technical Guide to the Spectral Data of 2-Chloro-4-iodo-6-methylphenol

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound (C₇H₆ClIO). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the structural elucidation and characterization of this complex halogenated phenol.

The unequivocal identification of a molecule begins with a thorough understanding of its structure. This compound is a substituted aromatic ring with five distinct non-hydrogen substituents: a hydroxyl group (-OH), a methyl group (-CH₃), a chlorine atom (-Cl), and an iodine atom (-I). Each of these groups exerts a unique electronic influence (both inductive and resonance effects) on the aromatic ring, which is fundamental to interpreting the resulting spectral data.

The IUPAC name for this compound is this compound.[1] Its molecular formula is C₇H₆ClIO, yielding a molecular weight of approximately 268.48 g/mol .[1][2]

To facilitate discussion, the atoms in the molecule are numbered as shown in the diagram below.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for many organic compounds due to its excellent dissolving power and ease of removal.[3] However, for phenols, the hydroxyl proton signal can be broad and its chemical shift variable. Deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent alternative as it forms a hydrogen bond with the phenolic proton, resulting in a sharper, more defined signal.[3]

General Experimental Protocol: NMR Sample Preparation and Acquisition

The integrity of NMR data is contingent upon a meticulous experimental approach. The following protocol ensures high-quality, reproducible results.

Caption: Standard workflow for NMR data acquisition.

¹H NMR Spectral Analysis (Predicted)

Based on the structure, we can predict the proton NMR spectrum. The molecule has three distinct types of protons: two aromatic protons, a methyl group, and a hydroxyl proton.

-

Aromatic Protons (H3 & H5): These two protons are not chemically equivalent. H3 is ortho to a chlorine and meta to an iodine atom. H5 is ortho to a methyl group and meta to the same iodine atom. They will appear as distinct signals, likely as doublets due to coupling with each other (a small meta-coupling, J ≈ 2-3 Hz). The electron-withdrawing nature of the iodine and chlorine atoms will deshield these protons, shifting them downfield.

-

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a single sharp peak (a singlet), as there are no adjacent protons to couple with.

-

Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly dependent on solvent, concentration, and temperature. It will appear as a broad singlet. In a non-hydrogen bonding solvent like CDCl₃, its position is less predictable. Adding a drop of D₂O would cause this peak to disappear, a classic method for identifying exchangeable protons.[4]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H3 | 7.4 - 7.6 | Doublet (d) | 1H | Deshielded by adjacent I and Cl atoms. |

| H5 | 7.0 - 7.2 | Doublet (d) | 1H | Less deshielded than H3. |

| -OH | 5.0 - 6.0 (variable) | Broad Singlet (br s) | 1H | Exchangeable proton, position is solvent-dependent. |

| -CH₃ (C7) | 2.2 - 2.4 | Singlet (s) | 3H | Typical range for an aryl methyl group. |

Note: Predictions are based on standard chemical shift values and data from analogous compounds like 2-chloro-4-methylphenol and other halophenols.[5][6]

¹³C NMR Spectral Analysis (Predicted)

The molecule has 7 carbon atoms, all in unique chemical environments, which should result in 7 distinct signals in the ¹³C NMR spectrum.

-

Aromatic Carbons (C1-C6): The chemical shifts are heavily influenced by the substituents.

-

C1 (ipso-OH): Strongly deshielded by the attached oxygen, appearing furthest downfield in the aromatic region.

-

C2 (ipso-Cl) & C4 (ipso-I): The chemical shifts of carbons bonded to halogens are complex. Chlorine causes a downfield shift, while the heavy iodine atom can cause an upfield shift (the "heavy atom effect").

-

C6 (ipso-CH₃): The carbon bearing the methyl group will be downfield.

-

C3 & C5: These carbons, bonded to hydrogen, will be influenced by their neighbors and appear in the typical aromatic region.

-

-

Methyl Carbon (C7): This aliphatic carbon will appear significantly upfield, characteristic of sp³ hybridized carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | 150 - 155 | Ipso-carbon attached to the electronegative -OH group. |

| C2 | 128 - 133 | Ipso-carbon attached to Cl. |

| C3 | 138 - 142 | Deshielded by adjacent iodine. |

| C4 | 85 - 95 | Ipso-carbon attached to I; significant heavy-atom shielding effect. |

| C5 | 130 - 135 | Aromatic CH. |

| C6 | 125 - 130 | Carbon bearing the methyl group. |

| C7 | 16 - 20 | Aliphatic methyl carbon. |

Note: Predictions are based on established principles and spectral data for related structures like phenol and substituted chlorophenols.[7][8]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about a molecule's mass and fragmentation pattern, confirming its molecular weight and offering clues to its structure.[9] Electron Ionization (EI) is a common technique that generates a molecular ion and characteristic fragment ions.

Analysis of the Molecular Ion

The exact mass of this compound (C₇H₆ClIO) is 267.91519 Da.[1] The mass spectrum will show a molecular ion peak ([M]⁺) at m/z 268. A key feature will be the isotopic pattern caused by chlorine. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic [M+2]⁺ peak that is approximately one-third the intensity of the [M]⁺ peak, providing definitive evidence for the presence of a single chlorine atom.

Predicted Fragmentation Pathway

Phenolic compounds exhibit characteristic fragmentation patterns in EI-MS.[10][11] For this compound, the primary fragmentation events are expected to involve the loss of substituents and cleavage of the aromatic ring.

Caption: Predicted major fragmentation pathways in EI-MS.

Table 3: Predicted Key Fragments in the Mass Spectrum

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 268/270 | [C₇H₆ClIO]⁺˙ | Molecular ion ([M]⁺, [M+2]⁺) |

| 253/255 | [C₆H₃ClIO]⁺˙ | Loss of a methyl radical (-•CH₃) from [M]⁺ |

| 141/143 | [C₇H₆ClO]⁺ | Loss of an iodine radical (-•I) from [M]⁺ |

| 126/128 | [C₆H₃ClO]⁺ | Loss of a methyl radical from the m/z 141 fragment |

| 113/115 | [C₆H₆Cl]⁺ | Loss of carbon monoxide (-CO) from the m/z 141 fragment |

Conclusion

The structural elucidation of this compound is robustly achieved through the combined application of NMR and MS. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, with chemical shifts and coupling patterns reflecting the distinct electronic environments created by the halogen, methyl, and hydroxyl substituents. Mass spectrometry confirms the molecular weight via the molecular ion and its characteristic chlorine isotope pattern, while the fragmentation pattern provides corroborating structural evidence. This guide serves as a comprehensive reference for the anticipated spectral characteristics of this molecule, empowering researchers to confidently identify and characterize it in complex research and development workflows.

References

- 1. This compound | C7H6ClIO | CID 91800884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. NMR用溶媒 [sigmaaldrich.com]

- 4. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. rsc.org [rsc.org]

- 6. 2-Chloro-4-methylphenol | C7H7ClO | CID 14851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. spectrabase.com [spectrabase.com]

- 9. rroij.com [rroij.com]

- 10. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. m.youtube.com [m.youtube.com]

Elucidating the Role of Phenolic Scaffolds in Targeted Protein Degradation: A Technical Guide for Researchers

A Senior Application Scientist's Perspective on Investigating Novel Protein Degraders

Abstract

The field of targeted protein degradation (TPD) has opened new therapeutic avenues by harnessing the cell's own machinery to eliminate disease-causing proteins. Small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, are at the forefront of this revolution. While the specific mechanism of action for every potential building block is not always elucidated in publicly available literature, understanding the fundamental principles and investigational workflows is paramount for researchers in this domain. This guide addresses the hypothetical role of a compound like 2-Chloro-4-iodo-6-methylphenol, which is commercially categorized as a "Protein Degrader Building Block"[1], by providing a comprehensive framework for characterizing the mechanism of action of novel protein degraders. We will delve into the core principles of the Ubiquitin-Proteasome System, detail the key experimental assays required to validate protein degradation, and offer insights into the causality behind experimental choices.

Introduction: The Dawn of Targeted Protein Degradation

Traditional pharmacology has largely focused on inhibiting the function of pathogenic proteins. However, a significant portion of the proteome has been deemed "undruggable" due to the lack of suitable active sites for inhibition. Targeted protein degradation offers a paradigm shift by not just inhibiting, but completely removing the target protein from the cellular environment. This is primarily achieved through the recruitment of the Ubiquitin-Proteasome System (UPS)[2][3].

Small molecule degraders, such as PROTACs, are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity[4][5]. This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome[4][6]. Molecular glues, on the other hand, induce a novel interaction between an E3 ligase and a target protein, leading to the same downstream effect[4].

A compound such as this compound, with its reactive phenolic and halogenated structure, represents a potential starting point or fragment for the synthesis of more complex molecules designed to interact with components of the protein degradation machinery. While its specific role is not defined in current literature, its classification as a "Protein Degrader Building Block"[1] suggests its utility in the development of novel degraders. This guide will therefore focus on the essential workflows to characterize such a novel degrader.

The Ubiquitin-Proteasome System: The Cell's Disposal Machinery

The UPS is a highly regulated and essential pathway for protein turnover in eukaryotic cells[3]. Understanding its components is critical for designing and evaluating protein degraders.

The key players in the ubiquitination cascade are:

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner[3].

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from E1[3].

-

E3 Ubiquitin Ligase: Recognizes the specific protein substrate (the target protein) and catalyzes the transfer of ubiquitin from the E2 enzyme to the substrate[3][4]. There are over 600 E3 ligases in humans, providing a vast landscape for targeted degrader development.

-

The Proteasome: A large, multi-subunit protease complex that recognizes and degrades polyubiquitinated proteins[3][7].

The following diagram illustrates the general workflow of the Ubiquitin-Proteasome System.

Caption: The Ubiquitin-Proteasome System (UPS) cascade.

Investigating a Novel Protein Degrader: A Step-by-Step Approach

To elucidate the mechanism of a novel protein degrader derived from a building block like this compound, a systematic and multi-faceted experimental approach is required.

Confirming Target Protein Degradation

The first and most crucial step is to confirm that the compound of interest indeed leads to the degradation of the target protein.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound for different time points. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-old PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Also, probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the extent of protein degradation.

| Parameter | Description |

| DC₅₀ | The concentration of the compound that results in 50% degradation of the target protein. |

| Dₘₐₓ | The maximal level of degradation achieved. |

Elucidating the Mechanism: Involvement of the Ubiquitin-Proteasome System

Once degradation is confirmed, the next step is to determine if it is mediated by the UPS.

-

Cell Treatment and Lysis: Treat cells with the test compound and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Lyse the cells under denaturing conditions to disrupt non-covalent protein interactions.

-

Immunoprecipitation: Incubate the lysate with an antibody specific to the target protein, coupled to magnetic or agarose beads.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the immunoprecipitated protein.

-

Western Blot Analysis: Run the eluate on an SDS-PAGE gel and perform a Western blot using an anti-ubiquitin antibody. An increase in the ubiquitination signal in the presence of the compound indicates that it promotes the ubiquitination of the target protein.

The following diagram outlines the workflow for investigating a novel protein degrader.

Caption: A generalized workflow for the characterization of a novel protein degrader.

Identifying the Recruited E3 Ligase

A key aspect of characterizing a novel degrader is identifying the specific E3 ligase it recruits to the target protein.

-

CRISPR-Cas9 Screens: Perform a genome-wide or focused CRISPR screen to identify genes whose knockout confers resistance to the degrader. Hits that are components of an E3 ligase complex are strong candidates.

-

Mass Spectrometry-based Proteomics: Immunoprecipitate the target protein after treatment with the degrader and identify interacting proteins by mass spectrometry. The recruited E3 ligase should be enriched in the compound-treated sample.

-

NanoBRET™ and TR-FRET Assays: These proximity-based assays can be used to monitor the formation of the ternary complex (Target Protein - Degrader - E3 Ligase) in live cells[6].

Concluding Remarks

While the specific mechanistic details of this compound in protein degradation are not yet publicly documented, its classification as a "Protein Degrader Building Block" places it within the exciting and rapidly evolving field of targeted protein degradation. The experimental framework outlined in this guide provides a robust and logical path for researchers to elucidate the mechanism of action of novel protein degraders derived from such building blocks. By systematically confirming target degradation, assessing the involvement of the ubiquitin-proteasome system, and identifying the specific E3 ligase, scientists can confidently advance our understanding and application of this powerful therapeutic modality.

References

- 1. calpaclab.com [calpaclab.com]

- 2. benchchem.com [benchchem.com]

- 3. Degradation signal diversity in the ubiquitin-proteasome system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Protein Degradation and PROTACs [promega.com]

- 7. WO2008048373A2 - Compounds and methods for modulating protein degradation - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Chloro-4-iodo-6-methylphenol as a Foundational Building Block for VHL-Recruiting Protein Degraders

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the strategic use of 2-Chloro-4-iodo-6-methylphenol as a versatile starting material for the synthesis of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands, which are critical components of Proteolysis Targeting Chimeras (PROTACs). We will delve into a reasoned, hypothetical synthetic pathway, grounded in established chemical principles, to construct a key VHL ligand precursor. This will be followed by a discussion on its incorporation into a PROTAC, and the subsequent biochemical and cellular evaluation of the final degrader molecule.

I. The Strategic Imperative for Novel Building Blocks in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional small-molecule inhibitors. PROTACs, the vanguard of this approach, are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[1] A PROTAC is comprised of three key components: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1]

The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited E3 ligases in PROTAC design, due to its well-defined interaction with small-molecule ligands and its broad tissue expression.[2] The development of novel and efficient synthetic routes to VHL ligands is therefore a critical endeavor in advancing the field of TPD. The commercial availability of unique chemical scaffolds, such as this compound, presents an opportunity to develop new synthetic strategies and diversify the chemical space of VHL ligands and, consequently, PROTACs.

II. Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for rational synthetic design. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClIO | PubChem |

| Molecular Weight | 268.48 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1630906-44-3 | PubChem |

| Appearance | Not specified (typically a solid) | |

| Solubility | Expected to be soluble in common organic solvents |

The structure of this compound offers several strategic advantages for chemical synthesis:

-

Phenolic Hydroxyl Group: This group can be readily functionalized, for instance, through etherification, to introduce a linker or a point of attachment for further synthetic elaboration. It also activates the aromatic ring towards electrophilic substitution.

-

Iodo Group: The C-I bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are workhorse reactions in modern medicinal chemistry for constructing complex molecular architectures.[3][4]

-

Chloro and Methyl Groups: These substituents influence the electronic properties and steric environment of the aromatic ring, which can be exploited to fine-tune the reactivity and potentially the binding affinity of the final VHL ligand.[5]

III. A Proposed Synthetic Pathway to a VHL Ligand Precursor from this compound

Herein, we propose a rational, albeit hypothetical, multi-step synthesis of a key precursor to the well-established VHL ligand, VH032.[6][7] This precursor contains the core aromatic moiety of VH032 and a functional handle for subsequent elaboration.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthetic pathway from this compound to a VHL ligand precursor.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Protection of the Phenolic Hydroxyl Group

-

Rationale: The acidic proton of the phenolic hydroxyl group can interfere with subsequent organometallic reactions. Therefore, it is prudent to protect it as an ether, for example, a benzyl ether, which is stable under a variety of reaction conditions and can be readily removed later in the synthesis.[8][9]

-

Protocol:

-

To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).

-

Add benzyl bromide (BnBr, 1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the benzyl-protected intermediate.

-

Step 2: Suzuki-Miyaura Cross-Coupling

-

Rationale: The iodo group serves as an excellent handle for introducing the 4-methylthiazole moiety, a key structural feature of many potent VHL ligands, via a Suzuki-Miyaura cross-coupling reaction.[10][11]

-

Protocol:

-

To a degassed solution of the benzyl-protected intermediate (1.0 eq) and 4-methylthiazole-5-boronic acid (1.5 eq) in a mixture of toluene and water, add sodium carbonate (Na₂CO₃, 3.0 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the mixture.

-

Heat the reaction to 90 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

-

Step 3: Functionalization of the Methyl Group

-

Rationale: To introduce the aminomethyl group present in VH032, the methyl group needs to be functionalized. This can be achieved through a two-step process: oxidation to an aldehyde followed by reductive amination.

-

Protocol (Oxidation):

-

The product from Step 2 is dissolved in a suitable solvent like dioxane.

-

Selenium dioxide (SeO₂, 1.1 eq) is added, and the mixture is heated to reflux.

-

The reaction is monitored by TLC for the formation of the corresponding aldehyde.

-

Upon completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The crude aldehyde is then purified.

-

Step 4: Reductive Amination

-

Rationale: The newly formed aldehyde can be converted to the desired aminomethyl group through reductive amination.

-

Protocol:

-

The aldehyde from the previous step is dissolved in methanol.

-

Ammonium acetate (NH₄OAc, 10 eq) is added, followed by sodium cyanoborohydride (NaBH₃CN, 1.5 eq).

-

The reaction is stirred at room temperature until the aldehyde is consumed.

-

The reaction is quenched by the addition of water and extracted with an organic solvent.

-

The organic layer is dried, concentrated, and the resulting amine is purified.

-

Step 5: Deprotection of the Phenolic Hydroxyl Group

-

Rationale: The final step to obtain the VHL ligand precursor is the removal of the benzyl protecting group to reveal the free phenolic hydroxyl group. Catalytic hydrogenation is a clean and efficient method for this transformation.[12]

-

Protocol:

-

The protected amine is dissolved in ethanol.

-

A catalytic amount of palladium on carbon (10% Pd/C) is added.

-

The reaction vessel is purged with hydrogen gas and stirred under a hydrogen atmosphere at room temperature.

-

Upon completion, the catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield the final VHL ligand precursor.

-

This precursor can then be coupled with the hydroxyproline core of the VHL ligand using standard amide bond formation chemistries, such as those employing HATU or HOBt as coupling agents.[13][14]

IV. Assembly of a PROTAC Using the Synthesized VHL Ligand Building Block

Once the VHL ligand is synthesized, it can be incorporated into a PROTAC. This involves two key steps: linker attachment and conjugation with the "warhead" that targets the protein of interest.

-

Linker Attachment: The phenolic hydroxyl group of the synthesized VHL ligand precursor provides a convenient attachment point for a linker. A common strategy is the Williamson ether synthesis, where the phenol is deprotonated with a mild base and reacted with a linker containing a suitable leaving group (e.g., an alkyl halide).[15] The choice of linker is critical and can significantly impact the efficacy of the PROTAC.

-

Warhead Conjugation: The other end of the linker is then covalently attached to the warhead. The specific chemistry used will depend on the functional groups available on the linker and the warhead.

V. Biochemical and Cellular Evaluation of the Resulting PROTAC

A comprehensive evaluation of a newly synthesized PROTAC is essential to determine its efficacy and mechanism of action. This typically involves a suite of biochemical and cellular assays.

Biochemical Assays

These assays are performed in a cell-free system to characterize the binding events that underpin PROTAC activity.

| Assay | Purpose | Key Parameters Measured |

| Surface Plasmon Resonance (SPR) | To quantify the binding affinity of the PROTAC to the POI and the VHL E3 ligase individually (binary binding). | KD (dissociation constant) |

| Isothermal Titration Calorimetry (ITC) | To measure the thermodynamic parameters of binding for both binary and ternary (POI-PROTAC-VHL) complexes. | KD, ΔH (enthalpy), ΔS (entropy) |

| Fluorescence Polarization (FP) | To assess the formation of the ternary complex in a competitive binding format. | IC₅₀ (half-maximal inhibitory concentration) |

Cellular Assays

These assays are conducted in live cells to evaluate the ability of the PROTAC to induce the degradation of the target protein and to assess its downstream functional consequences.

| Assay | Purpose | Key Parameters Measured |

| Western Blotting | To directly visualize and quantify the reduction in the levels of the POI following PROTAC treatment. | DC₅₀ (half-maximal degradation concentration), Dₘₐₓ (maximal degradation) |

| NanoBRET™ Target Engagement | To confirm that the PROTAC engages with the POI and VHL in a cellular context. | Target engagement potency |

| Quantitative Mass Spectrometry | To globally assess the selectivity of the PROTAC by measuring changes in the abundance of thousands of proteins. | Off-target effects |

| Cell Viability/Proliferation Assays | To determine the functional consequence of POI degradation on cell health and growth. | GI₅₀ (half-maximal growth inhibition) |

Diagram of PROTAC Mechanism of Action

References

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Palladium-catalyzed cross-coupling reaction of organoindiums with aryl halides in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hepatochem.com [hepatochem.com]

- 15. Csp 2 –H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00687A [pubs.rsc.org]

An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-4-iodo-6-methylphenol: A Critical Building Block for Targeted Protein Degradation

Abstract

This technical guide provides a comprehensive framework for the characterization of 2-Chloro-4-iodo-6-methylphenol, a halogenated phenolic compound of significant interest to researchers and drug development professionals. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental principles and detailed experimental protocols necessary to determine its aqueous and organic solubility, as well as its stability under various stress conditions. Understanding these parameters is paramount for its effective utilization in synthesis, formulation, and quality control, particularly in the burgeoning field of targeted protein degradation where such building blocks are integral to the rational design of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Significance of Characterizing this compound

This compound is a substituted phenol featuring both chloro and iodo functional groups on a cresol backbone. This unique combination of halogens makes it a valuable synthon in medicinal chemistry. Its structural motifs are frequently incorporated into larger, more complex molecules designed to interact with specific biological targets.

A particularly compelling application for this and similar halogenated phenols is in the field of Targeted Protein Degradation (TPD) . TPD is a revolutionary therapeutic modality that harnesses the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. Two key technologies in this area are PROTACs and molecular glues. These molecules act as bridges, bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation.

The rational design of these degrader molecules is critically dependent on the physicochemical properties of their constituent building blocks. The solubility and stability of this compound are not merely academic points of interest; they are pivotal parameters that dictate its handling, reactivity in subsequent synthetic steps, and the ultimate developability of any therapeutic agent it is incorporated into. Poor solubility can hinder reaction kinetics and bioavailability, while instability can lead to the formation of impurities, impacting safety and efficacy.

This guide, therefore, serves as a foundational resource for researchers, providing the necessary theoretical background and practical methodologies to thoroughly characterize this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound, based on available data, is presented in Table 1. It is important to note that some of these properties are computed and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClIO | PubChem |

| Molecular Weight | 268.48 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1630906-44-3 | PubChem |

| Computed XLogP3 | 3.2 | PubChem |

| Appearance | (Not specified, likely a solid) | - |

| Storage | Room temperature | [1] |

Note: The octanol-water partition coefficient (XLogP3) suggests a lipophilic character, which would imply lower aqueous solubility and higher solubility in organic solvents.

Determination of Solubility

The solubility of a compound is a critical factor in its application, influencing everything from reaction conditions to bioavailability. For this compound, understanding its solubility in a range of solvents is essential for its use in organic synthesis and for the formulation of any resulting drug candidates.

Theoretical Considerations

The "like dissolves like" principle provides a general guideline for predicting solubility. Given the phenolic hydroxyl group, this compound has the capacity for hydrogen bonding, which may impart some solubility in polar solvents. However, the halogenated benzene ring is nonpolar and will dominate its solubility in nonpolar organic solvents. The presence of both polar and nonpolar characteristics suggests that solubility will be highly dependent on the chosen solvent system.

Recommended Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement approach.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), dichloromethane, hexane)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that a saturated solution is formed and that solid material remains at equilibrium.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the samples to shake for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) is recommended to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

-

Dilution: If necessary, dilute the filtered saturated solution with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC method. A standard calibration curve of the compound in the same solvent must be prepared for accurate quantification.

Data Presentation: The solubility should be reported in units of mg/mL or µg/mL.

Visualization of the Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability Assessment

Determining the intrinsic stability of this compound is crucial for defining its storage conditions, shelf-life, and predicting its degradation pathways. Forced degradation studies, or stress testing, are employed to accelerate the degradation process and identify potential degradants.

Recommended Experimental Protocol: Forced Degradation Studies

Objective: To evaluate the stability of this compound under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Acetonitrile or other suitable organic solvent

-

Temperature-controlled oven

-

Photostability chamber compliant with ICH Q1B guidelines

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid and Base Hydrolysis:

-

To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 0.1 M NaOH, respectively.

-

Maintain the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize them (base for the acidic solution and acid for the basic solution), and dilute with mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

Treat an aliquot of the stock solution with 3% H₂O₂.

-

Keep the solution at room temperature and protected from light for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples and dilute with mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Place a sample of the solid compound in a temperature-controlled oven (e.g., 80°C) for a defined period.

-

Also, expose a solution of the compound to the same thermal stress.

-

At specified time points, withdraw samples, dissolve the solid sample in a suitable solvent, and analyze all samples by HPLC.

-

-

Photostability:

-

Expose both the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

After exposure, dissolve the solid sample and analyze both the exposed and control samples by HPLC.

-

-

HPLC Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. A PDA detector is useful for assessing peak purity, while an MS detector can aid in the identification of degradants.

-

Data Presentation: The results should be presented as the percentage of the parent compound remaining and the percentage of each major degradant formed under each stress condition.

Visualization of Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

Conclusion

The successful application of this compound as a building block in drug discovery and development, particularly in the innovative field of targeted protein degradation, is contingent upon a thorough understanding of its fundamental physicochemical properties. This technical guide provides a robust framework for researchers to systematically evaluate the solubility and stability of this compound. By employing the detailed experimental protocols outlined herein, scientists can generate the critical data needed to inform synthetic strategies, develop robust formulations, and ensure the quality and reliability of their research. The principles and methodologies described are not only applicable to this compound but can also be adapted for the characterization of other novel chemical entities, thereby supporting the advancement of medicinal chemistry and the development of new therapeutics.

References

A Senior Application Scientist's Guide to Sourcing 2-Chloro-4-iodo-6-methylphenol for Research and Development

Introduction: Identifying a Key Building Block

2-Chloro-4-iodo-6-methylphenol (CAS No. 1630906-44-3) is a halogenated aromatic compound of increasing interest to the scientific community, particularly those in pharmaceutical and materials science research.[1][2] Its trifunctionalized structure—featuring chloro, iodo, and methyl groups on a phenol ring—makes it a versatile synthetic intermediate. The distinct reactivity of the iodo and chloro substituents, coupled with the directing effects of the hydroxyl and methyl groups, allows for selective, stepwise functionalization. This guide provides an in-depth overview for researchers, chemists, and procurement specialists on sourcing this critical reagent, focusing on supplier evaluation, quality assessment, and safe handling protocols.

Chapter 1: Commercial Supplier Landscape

Procuring high-quality starting materials is a foundational requirement for reproducible and successful research. This compound is available from a range of specialized chemical suppliers. The choice of supplier often depends on the required scale (milligrams to kilograms), purity specifications, and the availability of comprehensive technical documentation.

Below is a comparative table of known commercial sources. It is imperative for researchers to verify current stock and specifications directly with the supplier, as catalog offerings can change.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity Specification | Notes |

| BLD Pharm | 2-Chloro-4-iodo-5-methylphenol | 786712-57-0 | C₇H₆ClIO | Not specified | Note the different CAS and name, indicating a structural isomer. Researchers must confirm the exact structure required.[3] |